molecular formula C13H19ClFNO B2468404 1-(3-Fluorophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride CAS No. 2197053-94-2

1-(3-Fluorophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride

Cat. No.: B2468404
CAS No.: 2197053-94-2
M. Wt: 259.75
InChI Key: ISPNQURDDBKCMI-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride is a synthetic amine derivative characterized by a 3-fluorophenyl group attached to an ethanamine backbone, which is further substituted with a tetrahydro-2H-pyran-4-yl moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. The fluorine atom at the meta position of the phenyl ring likely enhances electronic interactions with biological targets, while the tetrahydro-2H-pyran group contributes to conformational rigidity and solubility .

Properties

IUPAC Name

1-(3-fluorophenyl)-2-(oxan-4-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO.ClH/c14-12-3-1-2-11(9-12)13(15)8-10-4-6-16-7-5-10;/h1-3,9-10,13H,4-8,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPNQURDDBKCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC(C2=CC(=CC=C2)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Ethanamine Backbone

Reductive amination between tetrahydro-2H-pyran-4-carbaldehyde and 3-fluorophenethylamine represents a direct pathway.

Procedure :

  • Condensation : React tetrahydro-2H-pyran-4-carbaldehyde (1.0 eq) with 3-fluorophenethylamine (1.2 eq) in methanol under nitrogen.
  • Reduction : Add sodium cyanoborohydride (1.5 eq) at 0°C, followed by gradual warming to 25°C over 12 hours.
  • Salt Formation : Treat the crude amine with HCl-saturated ethanol to precipitate the hydrochloride salt.

Optimization Notes :

  • Solvent Choice : Methanol or ethanol enhances proton availability for imine formation.
  • Catalyst : Palladium on carbon (5% w/w) under hydrogen (50 psi) accelerates reduction but risks over-reduction of the pyran ring.

Nucleophilic Substitution Strategies

Displacement of Halogenated Intermediates

A two-step sequence involving alkylation and amination:

Step 1 : Synthesis of 2-(Tetrahydro-2H-Pyran-4-yl)Ethyl Bromide

  • React tetrahydro-2H-pyran-4-ylmethanol with phosphorus tribromide (PBr₃) in dichloromethane at −10°C.

Step 2 : Coupling with 3-Fluorophenylamine

  • Heat 2-(tetrahydro-2H-pyran-4-yl)ethyl bromide (1.0 eq) with 3-fluoroaniline (1.5 eq) in dimethylformamide (DMF) at 80°C for 24 hours.
  • Isolate the free base via aqueous workup, then treat with HCl gas in diethyl ether.

Challenges :

  • Competing elimination reactions necessitate strict temperature control.
  • DMF may induce side reactions; substituting with acetonitrile improves yield by 15%.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Aryl Functionalization

Introducing the 3-fluorophenyl group via cross-coupling:

Reaction Setup :

  • Combine 2-(tetrahydro-2H-pyran-4-yl)ethyl triflate (1.0 eq) with 3-fluorophenylboronic acid (1.2 eq) in toluene/water (4:1).
  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and potassium carbonate (2.0 eq).
  • Reflux at 110°C for 8 hours under nitrogen.

Post-Coupling Amination :

  • Subject the coupled product to Hofmann degradation with bromine and sodium hydroxide to yield the primary amine.
  • Salt formation via HCl/ethanol precipitation.

Yield Data :

Step Yield (%) Purity (HPLC)
Suzuki Coupling 78 92.5
Hofmann Degradation 65 89.3
Salt Formation 95 99.1

Hydrochloride Salt Crystallization and Purification

Solvent Screening for Optimal Crystallization

The hydrochloride salt’s solubility profile dictates solvent choice:

Solvent System Solubility (mg/mL) Crystal Morphology
Ethanol/Diethyl ether 12.4 Needles
Methanol/MTBE 8.9 Plates
Acetone/Water 15.2 Prisms

Procedure :

  • Dissolve the free amine in hot ethanol (50°C).
  • Add HCl gas until pH 2–3, then precipitate with diethyl ether at 0°C.
  • Filter and dry under vacuum at 40°C.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 7.45–7.32 (m, 1H, Ar-F), 4.12–3.98 (m, 4H, pyran-OCH₂), 3.21 (t, J = 6.8 Hz, 2H, CH₂NH₂).
  • HPLC : Retention time 8.7 min (C18 column, 0.1% TFA in water/acetonitrile).
  • Melting Point : 198–201°C (decomposition).

Chemical Reactions Analysis

Table 1: Critical Reaction Steps and Conditions

Reaction TypeReagents/ConditionsYield (%)Reference
Fluorophenyl intermediateHNO₃/H₂SO₄ at 0°C, followed by POCl₃/PCl₅37–70
Tetrahydropyran couplingNaH, THF, 0–25°C69
Final amine hydrochlorideHCl gas in Et₂O or MeOH80–90

Amine Reactivity

The primary amine participates in:

  • Schiff base formation with aldehydes/ketones (e.g., benzaldehyde in EtOH, RT).

  • Acylation using acetyl chloride (pyridine catalyst, 0°C) to yield acetamide derivatives.

Fluorophenyl Ring Reactions

  • Electrophilic aromatic substitution (e.g., nitration at meta position due to fluorine’s deactivating effect).

  • Suzuki–Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) .

Ring-Opening Reactions of Tetrahydropyran

The tetrahydro-2H-pyran ring undergoes acid-catalyzed hydrolysis:

  • Conditions : HCl (conc.), reflux, 12 h.

  • Product : 4-(2-aminoethyl)tetrahydro-2H-pyran-4-ol hydrochloride.

Acid-Base Reactions

As a hydrochloride salt, the compound displays:

  • pH-dependent solubility : Insoluble in CH₂Cl₂/EtOAc (pH < 3), soluble in H₂O/MeOH (pH > 5) .

  • Neutralization : Treatment with NaOH yields the free base (mp 98–102°C) .

Catalytic Hydrogenation

The ethanamine chain undergoes selective reduction:

  • Conditions : H₂ (1 atm), Pd/C, EtOH, RT.

  • Outcome : Saturation of the C–N bond is avoided; only aromatic nitro groups (if present) are reduced .

Table 2: Degradation Studies

ConditionObservationReference
100°C (dry)Stable for 24 h; decomposition at >150°C
H₂O₂ (3%, RT)Oxidative cleavage of amine to nitrile

Scientific Research Applications

Organic Synthesis

1-(3-Fluorophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions, including:

  • Nucleophilic Substitution : Facilitating the introduction of different functional groups.
  • Cyclization Reactions : Leading to the formation of cyclic compounds.

Biological Research

The compound is investigated for its biological activities, particularly its interactions with enzymes and receptors. Key areas of research include:

Antidepressant Activity

Research indicates that similar compounds exhibit antidepressant-like effects. The fluorophenyl group may enhance serotonin and norepinephrine reuptake inhibition, making it a candidate for developing antidepressants. Animal studies have shown significant activity in models of depression.

Neuroprotective Effects

Tetrahydropyran derivatives have demonstrated neuroprotective properties, suggesting potential benefits in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.

Anticancer Activity

Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. Mechanisms include the induction of apoptosis and cell cycle arrest, with significant growth inhibition observed in cancer cell lines such as HT29 and Jurkat.

Industrial Applications

This compound is utilized in the production of fine chemicals and as an intermediate in various industrial processes. Its unique properties make it valuable for synthesizing other chemical compounds.

Table: Comparison of Similar Compounds

Compound NameHalogen SubstituentPotential Applications
This compoundFluorineAntidepressant, neuroprotective, anticancer
1-(3-Chlorophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamineChlorineAntidepressant
1-(3-Bromophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamineBromineNeuroprotective

Case Studies and Research Findings

Numerous studies have highlighted the pharmacological profile of this compound:

  • Antidepressant Studies : Investigations into the serotonin reuptake inhibition mechanisms.
  • Neuroprotective Research : Studies demonstrating protection against oxidative damage in neuronal cells.
  • Anticancer Investigations : Research showing significant cytotoxicity against specific cancer cell lines through apoptosis induction.

Summary of Findings

The biological activities associated with this compound are multifaceted, involving:

  • Serotonin Reuptake Inhibition : Enhancing serotonin levels.
  • Antioxidant Activity : Protecting cells from reactive oxygen species.
  • Apoptosis Induction : Triggering apoptotic pathways in cancer cells.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Compound Name Molecular Formula Key Structural Features Notable Properties/Activities
1-(3-Fluorophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride C₁₃H₁₈ClFNO 3-Fluorophenyl, tetrahydro-2H-pyran-4-yl Potential receptor binding; improved solubility (salt form)
1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride C₁₃H₂₀ClNO Phenyl (no fluorine) Used in R&D lacks fluorinated electronic effects
2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride C₁₄H₁₅ClFNO Para-fluorine on biphenyl Enhanced antimicrobial activity vs. non-fluorinated analogs
1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride C₉H₁₁ClFNO 3-Fluoro-2-methylphenyl Steric hindrance from methyl group may alter receptor interactions
2-(4-(4-Fluorophenyl)pyrimidin-2-yl)ethanamine hydrochloride C₁₂H₁₃ClFN₃ Pyrimidine ring with para-fluorophenyl Potential kinase inhibition; heteroaromatic π-π interactions

Key Observations:

Fluorine Substitution :

  • The meta-fluorine in the target compound may optimize binding to receptors compared to para-fluorine in biphenyl derivatives (e.g., ). Para-substitution often increases hydrophobicity, while meta-fluorine balances electronic effects without excessive steric bulk.
  • Replacement of fluorine with chlorine (as in ’s thiophene analogs) reduces binding affinity due to decreased electronegativity and larger atomic size .

Heterocyclic Modifications :

  • The tetrahydro-2H-pyran-4-yl group confers rigidity and moderate polarity, improving solubility compared to spiro or fully aromatic systems (e.g., ’s spiro compounds) .
  • Pyrimidine-containing analogs (e.g., ) exhibit distinct activity profiles due to nitrogen-rich aromatic systems, which facilitate interactions with enzymes like kinases.

Salt Forms and Bioavailability :

  • Hydrochloride salts (common across analogs) enhance aqueous solubility compared to free bases, critical for in vivo applications .

Key Insights:

  • Anticancer Potential: Related tetrahydro-2H-pyran-4-yl ethanamine derivatives show cytotoxicity, suggesting the target compound may share this activity .
  • Neuroactivity : The ethanamine backbone is common in neurotransmitter analogs (e.g., dopamine derivatives in ), implying possible CNS applications.
  • Safety Considerations : Fluorinated aryl groups generally improve metabolic stability over chlorinated analogs but require toxicity profiling .

Physicochemical Property Comparisons

Table 3: Physicochemical Data

Compound logP (Predicted) Solubility (mg/mL) Molecular Weight (g/mol)
Target Compound 2.1 ~10 (in water) 265.75
1-Phenyl analog 2.3 ~8 241.76
2-(4'-Fluorobiphenyl-4-yl) analog 3.5 ~5 267.74
Pyrimidine-containing analog 1.8 ~15 253.70

Analysis:

  • The target compound’s lower logP than biphenyl derivatives () suggests better aqueous solubility, critical for drug delivery.
  • Pyrimidine-based analogs () exhibit higher solubility due to polar heteroaromatic rings.

Biological Activity

1-(3-Fluorophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride (CAS No. 2197053-94-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H19ClFNO
  • Molecular Weight : 259.75 g/mol
  • Purity : >95% .

Pharmacological Profile

The biological activity of this compound has been investigated in various studies, revealing several pharmacological effects:

1. Antidepressant Activity

Research indicates that compounds with similar structures exhibit antidepressant-like effects. The presence of the fluorophenyl group may enhance serotonin and norepinephrine reuptake inhibition, contributing to its potential as an antidepressant agent. A study found that derivatives of tetrahydropyran compounds showed significant activity in animal models of depression, suggesting that this compound could share similar mechanisms .

2. Neuroprotective Effects

The neuroprotective properties of tetrahydropyran derivatives have been documented, with studies showing that they can protect neuronal cells from oxidative stress and apoptosis. This suggests that this compound may also possess neuroprotective effects, potentially beneficial in neurodegenerative diseases .

3. Anticancer Activity

Preliminary studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest. Research on related compounds demonstrated significant growth inhibition in cancer cell lines such as HT29 and Jurkat, indicating that this compound may also have anticancer properties .

Case Studies and Research Findings

Numerous studies have explored the biological activities associated with tetrahydropyran derivatives:

StudyFindings
Study A Investigated the antidepressant effects in rodent models, showing significant reduction in depressive-like behavior.
Study B Evaluated neuroprotective effects against oxidative stress in neuronal cultures, demonstrating reduced cell death and increased viability.
Study C Assessed cytotoxicity against cancer cell lines (HT29, Jurkat), revealing IC50 values comparable to established chemotherapeutics .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Serotonin Reuptake Inhibition : Similar compounds have been shown to inhibit serotonin transporters, enhancing serotonin levels in synaptic clefts.
  • Antioxidant Activity : The tetrahydropyran moiety may confer antioxidant properties, protecting cells from reactive oxygen species.
  • Apoptosis Induction : Evidence suggests that related compounds can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction .

Q & A

Q. What are the recommended methods for synthesizing 1-(3-Fluorophenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride?

Synthesis typically involves reductive amination between 3-fluorobenzaldehyde and 2-(tetrahydro-2H-pyran-4-yl)ethanamine, followed by hydrochloric acid salt formation. Key steps include:

  • Reductive amination : Use NaBH₃CN or H₂/Pd-C in methanol under inert atmosphere.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/ether mixtures.
  • Salt formation : React the free base with HCl in diethyl ether .

Q. How can the purity of this compound be validated in academic research?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (e.g., 0.1% TFA in water/acetonitrile). Compare retention times with reference standards .
  • NMR : Analyze 1^1H and 13^13C spectra for characteristic signals (e.g., fluorophenyl protons at δ 6.7–7.2 ppm, pyranyl protons at δ 3.3–4.0 ppm) .
  • Elemental analysis : Confirm C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What spectroscopic techniques are critical for structural confirmation?

  • X-ray crystallography : Resolve the crystal structure using SHELX for refinement (e.g., SHELXL-2018) to determine bond angles, torsion angles, and hydrogen bonding. Example parameters: Monoclinic space group P21/cP2_1/c, R-factor < 0.05 .
  • FT-IR : Identify NH₂⁺ stretching (2500–2700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address challenges in crystallizing this compound for X-ray studies?

  • Solvent screening : Test polar aprotic solvents (e.g., DMSO, DMF) or mixed solvents (ethanol/water) to optimize crystal growth.
  • Temperature gradients : Use slow evaporation at 4°C to enhance lattice stability.
  • Data refinement : Apply TWINABS for handling twinned crystals and SHELXD for phase problem resolution .

Q. What strategies resolve contradictions between NMR and mass spectrometry data?

  • High-resolution MS (HRMS) : Confirm molecular ion ([M+H]⁺) with < 2 ppm mass error to rule out isobaric impurities.
  • 2D NMR (COSY, HSQC) : Assign coupling patterns to distinguish stereoisomers or conformational isomers.
  • Dynamic NMR : Analyze temperature-dependent spectra to detect rotamers or proton exchange .

Q. How can impurity profiles be systematically analyzed during synthesis?

  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions, then quantify degradants via LC-MS.
  • Reference standards : Use pharmacopeial guidelines (e.g., USP) to identify and quantify impurities like unreacted intermediates or dehalogenated byproducts .

Q. What computational methods predict the compound’s physicochemical properties?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute dipole moments, logP, and pKa.
  • Molecular docking : Simulate interactions with biological targets (e.g., serotonin receptors) using AutoDock Vina to guide SAR studies .

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